molecular formula C11H11NO3 B2426128 2-(5-methoxy-1H-indol-2-yl)acetic acid CAS No. 1018591-50-8

2-(5-methoxy-1H-indol-2-yl)acetic acid

Cat. No.: B2426128
CAS No.: 1018591-50-8
M. Wt: 205.213
InChI Key: ITSUZTOXIGCANA-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-2-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its biological activity and is often used in scientific research due to its unique chemical properties .

Scientific Research Applications

2-(5-methoxy-1H-indol-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in plant growth regulation and as a potential therapeutic agent.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

5-Methoxyindole has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-methoxy-1H-indol-2-yl)acetic acid are largely derived from its indole core structure. Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Cellular Effects

Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-2-yl)acetic acid typically involves the reaction of 5-methoxyindole with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the bromoacetic acid, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromoacetic acid, sodium hydroxide, and solvents like ethanol or water .

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methoxy-1H-indol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and acetic acid moiety at the 2-position make it particularly effective in certain applications compared to other indole derivatives .

Properties

IUPAC Name

2-(5-methoxy-1H-indol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSUZTOXIGCANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018591-50-8
Record name 2-(5-methoxy-1H-indol-2-yl)acetic acid
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